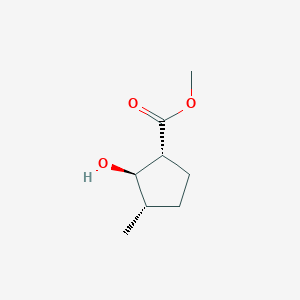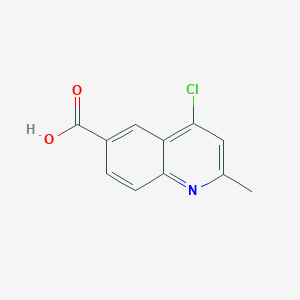![molecular formula C14H19NO4 B069422 (2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid CAS No. 177659-78-8](/img/structure/B69422.png)
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Overview
Description
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid, commonly known as Boc-Leu-OCH3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of amino acids and is widely used in scientific research for its ability to mimic the behavior of natural amino acids. In
Scientific Research Applications
Boc-Leu-OCH3 is widely used in scientific research for its ability to mimic the behavior of natural amino acids. It is used as a building block for the synthesis of peptides and proteins. Boc-Leu-OCH3 is also used to study the structure and function of enzymes and receptors. It is used in the development of new drugs and therapies for various diseases.
Mechanism of Action
Boc-Leu-OCH3 acts as a substrate for enzymes and receptors that recognize natural amino acids. It binds to these enzymes and receptors and mimics the behavior of natural amino acids. This allows scientists to study the structure and function of these enzymes and receptors in detail.
Biochemical and Physiological Effects:
Boc-Leu-OCH3 has no known biochemical or physiological effects on its own. However, it is used in the development of new drugs and therapies for various diseases. It is also used to study the structure and function of enzymes and receptors.
Advantages and Limitations for Lab Experiments
The advantages of using Boc-Leu-OCH3 in lab experiments are its ability to mimic the behavior of natural amino acids, its high purity, and its availability. The limitations of using Boc-Leu-OCH3 in lab experiments are its high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for the use of Boc-Leu-OCH3 in scientific research. One direction is the development of new drugs and therapies for various diseases. Another direction is the study of the structure and function of enzymes and receptors in more detail. Boc-Leu-OCH3 can also be used in the development of new materials and technologies.
Synthesis Methods
The synthesis of Boc-Leu-OCH3 involves the reaction between Boc-Leu-OH and methyl chloroformate. This reaction results in the formation of Boc-Leu-OCH3, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJUVKEWIMVQV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239998 | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |
CAS RN |
177659-78-8 | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]-L-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177659-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[(phenylmethoxy)carbonyl]-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)






![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)



